molecular formula C7H5NO2 B13193071 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid

3-(1H-Pyrrol-3-YL)prop-2-ynoic acid

Cat. No.: B13193071
M. Wt: 135.12 g/mol
InChI Key: PQZSSFDCUCAXAL-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-3-YL)prop-2-ynoic acid is an organic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . This compound is characterized by the presence of a pyrrole ring attached to a propynoic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid typically involves the reaction of pyrrole derivatives with acetylenic compounds under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrol-3-YL)prop-2-ynoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Pyrrol-3-YL)prop-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrrol-3-YL)prop-2-ynoic acid is unique due to its acetylenic bond, which imparts distinct chemical reactivity compared to similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3-(1H-pyrrol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H5NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,(H,9,10)

InChI Key

PQZSSFDCUCAXAL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C#CC(=O)O

Origin of Product

United States

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